1,3,6-Naphthalenetrisulfonic acid, 7-amino-
Overview
Description
Synthesis Analysis
The synthesis of related naphthalene derivatives typically involves multi-step chemical reactions. For example, the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol demonstrates the complexity involved in creating specific naphthalene derivatives, involving methylation, Friedel-Crafts acylation, and other steps resulting in varied yields (Göksu et al., 2003).
Molecular Structure Analysis
The molecular structure of naphthalene derivatives, including those similar to 1,3,6-naphthalenetrisulfonic acid, 7-amino-, often features a zwitterionic form due to the presence of sulfonic acid and amino groups. For instance, the structure of 8-amino-2-naphthalenesulfonic acid monohydrate demonstrates cyclic hydrogen-bonding interactions forming a two-dimensional sheet structure (Smith et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving naphthalene sulfonic acids can include azo coupling reactions and sulfonation processes. These reactions are influenced by various factors such as pH and micromixing effects, altering product distributions (Kamiński et al., 1983).
Physical Properties Analysis
Naphthalene derivatives exhibit specific physical properties due to their molecular structure. These can include solubility behaviors, crystal structures, and intermolecular interactions, which are significantly influenced by the presence and position of sulfonic and amino groups.
Chemical Properties Analysis
The chemical properties of 1,3,6-naphthalenetrisulfonic acid, 7-amino-, such as acidity, basicity, and reactivity with other chemical species, are dictated by its functional groups. These properties are essential in various chemical processes, including dye formation, where naphthalene derivatives serve as intermediates (Tauro & Coutinho, 2000).
Scientific Research Applications
Environmental Analysis and Effluent Treatment
1,3,6-Naphthalenetrisulfonic acid, 7-amino-, and related compounds are extensively used in the chemical, pharmaceutical, tannery, paper, and textile industries. A study by Alonso, M., Castillo, M., & Barceló, D. (1999) highlighted their usage in solid-phase extraction procedures for enriching benzene- and naphthalenesulfonates from industrial wastewaters. The process involved ion-pair liquid chromatography and mass spectrometry, emphasizing the importance of these compounds in environmental monitoring and effluent treatment (Alonso, Castillo, & Barceló, 1999).
Chemical Synthesis and Analysis
A novel fluorescent probe based on a derivative of 7-amino-1,3-naphthalenedisulfonic acid has been developed for the determination of methylamine, demonstrating the compound's utility in analytical chemistry. This probe, created by reacting cyanuric chloride with 7-amino-1,3-naphthalenedisulfonic acid, offers a sensitive and effective method for detecting methylamine in water samples (Gu, Ma, & Liang, 2001).
Photophysical Studies
The interaction of 7-amino-1,3-naphthalenesulfonic acid with paramagnetic metal ions has been investigated to understand its fluorescence and triplet state quenching in aqueous media. This research by Volchkov, V. V., Ivanov, V. L., & Uzhinov, B. M. (2009) provides insight into the fundamental photophysical properties of this compound, which could have implications in developing new materials and sensors (Volchkov, Ivanov, & Uzhinov, 2009).
Catalysis and Material Science
7-Amino-1-naphthalene sulfonic acid has been immobilized onto silica via a sol-gel technique, forming strong Bronsted acid site catalysts. These spherical nano-sized catalyst particles, as studied by Adam, F., Hello, K. M., & Ramadan Ben Aisha, M. (2011), show promise in esterification reactions, highlighting the compound's potential in catalysis and material science applications (Adam, Hello, & Ramadan Ben Aisha, 2011).
Medical Research and Drug Development
1,3,6-Naphthalenetrisulfonic acid has been identified as a potential angiogenesis inhibitor and may have applications in cancer treatment. A study by Cuevas, P. et al. (1999) demonstrated that this compound could inhibit neovascularization and glioma growth, suggesting its potential as a therapeutic agent in oncology (Cuevas et al., 1999).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective clothing, gloves, and eye/face protection should be worn . If inhaled, the victim should be removed to fresh air and kept at rest . In case of skin or eye contact, contaminated clothing should be removed immediately and the skin or eyes rinsed with water . If swallowed, the mouth should be rinsed, but vomiting should not be induced . The compound should be stored locked up and disposed of to an approved waste disposal plant .
properties
IUPAC Name |
7-aminonaphthalene-1,3,6-trisulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO9S3/c11-8-4-7-5(2-10(8)23(18,19)20)1-6(21(12,13)14)3-9(7)22(15,16)17/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPQSWFFPRQEHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059465 | |
Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-Naphthalenetrisulfonic acid, 7-amino- | |
CAS RN |
118-03-6 | |
Record name | 7-Amino-1,3,6-naphthalenetrisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-amino- | |
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Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-amino- | |
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Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-amino- | |
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Record name | 7-aminonaphthalene-1,3,6-trisulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.846 | |
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Record name | 7-Amino-1,3,6-naphthalenetrisulfonic acid | |
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